JNJ-6204

Pharmacokinetics Drug Discovery Metabolic Stability

JNJ-6204 is a synthetic organic, deuterated small molecule that acts as a dual inhibitor of casein kinase 1 delta (CSNK1D) and casein kinase 1 epsilon (CSNK1E). It was developed as a high-quality chemical probe and has been designated as an EUbOPEN chemical probe, signifying that it meets stringent criteria for potency, selectivity, and cellular target engagement.

Molecular Formula C19H17FN6O
Molecular Weight 370.4 g/mol
Cat. No. B15541541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-6204
Molecular FormulaC19H17FN6O
Molecular Weight370.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H17FN6O/c1-19(2)10-26-15(9-27-19)16(12-5-6-21-18-13(12)8-23-24-18)17(25-26)14-4-3-11(20)7-22-14/h3-8H,9-10H2,1-2H3,(H,21,23,24)/i1D3,2D3
InChIKeyWZMIWVZGYMKUDV-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

JNJ-6204: A Deuterated, Dual CSNK1D/ε Inhibitor Chemical Probe for Kinase Research


JNJ-6204 is a synthetic organic, deuterated small molecule that acts as a dual inhibitor of casein kinase 1 delta (CSNK1D) and casein kinase 1 epsilon (CSNK1E) [1]. It was developed as a high-quality chemical probe and has been designated as an EUbOPEN chemical probe, signifying that it meets stringent criteria for potency, selectivity, and cellular target engagement [2]. The compound is characterized by its high purity (typically ≥99.75%) and a molecular formula of C19H11D6FN6O .

Why Generic Substitution of JNJ-6204 with Other CK1 Inhibitors is Not Recommended


Substituting JNJ-6204 with other common casein kinase 1 (CK1) inhibitors like PF-670462, IC261, SR-3029, or LH846 can lead to divergent and potentially confounding experimental results. The CK1 inhibitor landscape is characterized by significant differences in isoform selectivity, off-target profiles, cellular potency, and pharmacokinetic properties . For example, IC261 has been shown to have CK1-independent effects on microtubules [1], while PF-670462 exhibits different selectivity windows compared to the more selective JNJ-6204 [2]. The specific quantitative differentiations detailed below are essential for ensuring the correct interpretation of biological data and the reproducibility of research.

Quantitative Evidence Guide: Differentiating JNJ-6204 from Key CK1 Inhibitor Comparators


Metabolic Stability: Deuterium Incorporation Enhances PK Profile

JNJ-6204 is a deuterated compound, designed to enhance metabolic stability, a feature absent in major comparators [1]. While quantitative in vivo PK data (e.g., half-life, clearance) is not publicly available for all comparators in the same model, the structural modification itself is a key differentiator . The deuterium incorporation is intended to slow CYP450-mediated metabolism, a common strategy for improving drug-like properties [2].

Pharmacokinetics Drug Discovery Metabolic Stability

Biochemical Potency: Superior CSNK1D Affinity

JNJ-6204 demonstrates sub-nanomolar potency for its primary target, CSNK1D (IC50 = 2.3 nM) in an ADP-Glo biochemical assay, which is significantly lower than the IC50 values reported for key comparators under similar assay conditions [1]. Specifically, it is approximately 19-fold more potent than PF-670462 (IC50 = 14 nM) and over 125-fold more potent than SR-3029 (IC50 = 44 nM) against CSNK1D .

Enzymology Kinase Inhibition Biochemical Assays

Cellular Target Engagement: Confirmed Activity in Living Cells

JNJ-6204's activity is confirmed in living cells, with a CSNK1D IC50 of 72 nM in a NanoBRET whole-cell binding assay [1]. This is a critical differentiator from compounds like PF-670462, which, while potent in biochemical assays, is often characterized by its ability to disrupt circadian rhythms with an EC50 of 290 nM in a functional assay, a readout that is several steps downstream of direct target engagement .

Cellular Pharmacology Target Engagement NanoBRET

Kinase Selectivity Profile: Enhanced Discrimination Against CSNK1A1

JNJ-6204 exhibits a high degree of selectivity within the CK1 family. In a panel of 370 kinases, the closest off-target is the related kinase CSNK1A1 with an IC50 of 419 nM, representing a >180-fold selectivity window over the primary CSNK1D target [1]. In contrast, the comparator PF-670462 is known to inhibit EGFR and SAPK2A/p38 with a less than 30-fold selectivity window over its primary targets [2].

Kinase Selectivity Chemical Probe Criteria Off-Target Profiling

In Vivo Suitability: Validated Brain Exposure and Dosing

JNJ-6204 is reported to have good brain exposure in mice, a key attribute for studying central nervous system (CNS) functions like circadian rhythms . The EUbOPEN probe sheet provides validated in vivo dosing recommendations of 5 mg/kg orally (PO) and 1 mg/kg intravenously (IV) [1]. This level of in vivo validation is not uniformly available for all CK1 inhibitors, such as LH846 or IC261, which are more frequently used in vitro .

In Vivo Pharmacology CNS Drug Discovery Pharmacokinetics

High-Value Research and Industrial Applications for JNJ-6204


Validating the Role of CSNK1D in Circadian Rhythm and Sleep Disorders

JNJ-6204 is a premier tool for probing the specific role of CSNK1D in regulating the circadian clock, as evidenced by its potent cellular activity in a PER2 translocation functional assay (IC50 = 542 nM) [1]. Its demonstrated brain exposure in mice makes it suitable for in vivo studies of sleep/wake cycles and other circadian-dependent behaviors, where off-target kinase inhibition could confound results .

Differentiating CSNK1D and CSNK1E Functions in Oncology Models

With a biochemical IC50 of 2.3 nM for CSNK1D and 137 nM for CSNK1E, JNJ-6204 allows for a concentration-dependent dissection of the roles of these two closely related kinases in cancer cell proliferation and survival [2]. This is particularly useful in Wnt/β-catenin-driven cancers, where CK1 isoforms have complex regulatory functions. The high selectivity (>180-fold over CSNK1A1) ensures that effects at lower concentrations are primarily CSNK1D-driven [3].

Serving as a High-Quality Chemical Probe for Target Validation Campaigns

As a validated EUbOPEN chemical probe, JNJ-6204 meets stringent criteria for potency (IC50 ≤ 100 nM), selectivity (≥30-fold), and cellular target engagement (≤1 µM), as detailed in its probe sheet [4]. This designation, along with the availability of a structurally matched negative control compound (JNJ-0293) [4], makes it an ideal candidate for rigorous target validation studies in both academic and industrial drug discovery settings, reducing the risk of pursuing false-positive leads.

Technical Documentation Hub

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